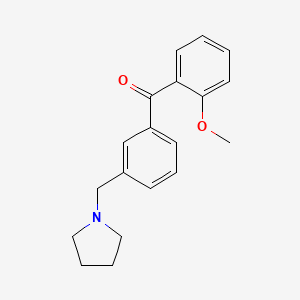
2-Methoxy-3'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-3’-pyrrolidinomethyl benzophenone” is an organic compound that belongs to the class of benzophenones. It has a CAS number of 898794-00-8 . The IUPAC name of this compound is (2-methoxyphenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-3’-pyrrolidinomethyl benzophenone” is C19H21NO2 . The InChI code for this compound is 1S/C19H21NO2/c1-22-18-10-3-2-9-17 (18)19 (21)16-8-6-7-15 (13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Methoxy-3’-pyrrolidinomethyl benzophenone” is 295.38 .Applications De Recherche Scientifique
UV Filters and Exposure Benzophenones, including similar compounds to 2-Methoxy-3'-pyrrolidinomethyl benzophenone, are widely used as UV filters. A study found that these compounds are commonly detected in human samples like urine, indicating widespread exposure (Gao et al., 2015).
Reproductive Toxicity Benzophenone-3, a related compound, has been studied for its potential reproductive toxicity. Research suggests that high exposure levels might be linked to changes in birth weight and gestational age, among other effects (Ghazipura et al., 2017).
Metabolism and Endocrine Disruption The metabolism of benzophenone-3 in liver microsomes and its impact on endocrine activity have been investigated. This study contributes to understanding how similar compounds might be metabolized and their potential endocrine-disrupting effects (Watanabe et al., 2015).
Nervous System Risks Benzophenone-3 has been evaluated for its potential risks to the nervous system. Studies show it can cross the placental barrier, raising concerns about prenatal exposure and its effects on the nervous system (Wnuk & Kajta, 2021).
Water Treatment and Oxidation The oxidation of benzophenone-3 during water treatment with ferrate(VI) was studied to evaluate the removal efficiency and reaction kinetics, important for understanding how similar compounds behave in water treatment processes (Yang & Ying, 2013).
Synthesis of Derivatives Research on the synthesis of arylazo-methoxy-diphenylmethanes from benzonphenone arylhydrazones offers insights into the chemical properties and potential applications of benzophenone derivatives (Gstach & Schantl, 1986).
Detection in Aqueous Samples A study developed methods for rapid determination of benzophenone-type UV filters, including derivatives of 2-Methoxy-3'-pyrrolidinomethyl benzophenone, in aqueous samples (Ho & Ding, 2012).
Skin Absorption Research on the percutaneous absorption of benzophenone-3 after repeated applications, including its presence in urine, contributes to understanding how skin absorbs these types of chemicals (Gonzalez et al., 2006).
Photoprotective Potential and Toxicity Novel benzophenone-3 derivatives have been studied for their photoprotective potential and phototoxicity. This research helps in assessing the safety and effectiveness of similar UV filters (González et al., 2017).
Environmental Impact and Removal Studies on the environmental impact of benzophenone-3, its removal from water, and the evaluation of various water treatment methods provide insight into the environmental aspects of similar compounds (Cao et al., 2021).
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCGRPAJWYPDDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643182 |
Source


|
| Record name | (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898794-00-8 |
Source


|
| Record name | (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)
